molecular formula C13H11N3O2S2 B2900435 N-(4-methylthiazol-2-yl)-2-(5-(thiophen-2-yl)isoxazol-3-yl)acetamide CAS No. 946317-13-1

N-(4-methylthiazol-2-yl)-2-(5-(thiophen-2-yl)isoxazol-3-yl)acetamide

Cat. No.: B2900435
CAS No.: 946317-13-1
M. Wt: 305.37
InChI Key: ZELGNDVIIRPLPE-UHFFFAOYSA-N
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Description

N-(4-methylthiazol-2-yl)-2-(5-(thiophen-2-yl)isoxazol-3-yl)acetamide is a complex organic compound characterized by its thiazole and isoxazole rings

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(4-methylthiazol-2-yl)-2-(5-(thiophen-2-yl)isoxazol-3-yl)acetamide typically involves multiple steps, starting with the formation of the thiazole ring followed by the introduction of the isoxazole ring. Key reagents and conditions include:

  • Thiophene derivatives: as starting materials.

  • Oxidation and cyclization reactions: to form the thiazole ring.

  • Condensation reactions: to introduce the isoxazole ring.

Industrial Production Methods: Industrial production of this compound involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to achieve higher yields and purity, as well as implementing efficient purification techniques to obtain the final product.

Chemical Reactions Analysis

Types of Reactions: N-(4-methylthiazol-2-yl)-2-(5-(thiophen-2-yl)isoxazol-3-yl)acetamide can undergo various chemical reactions, including:

  • Oxidation: Conversion of thiazole to sulfone derivatives.

  • Reduction: Reduction of the thiazole ring to form thiazolidine derivatives.

  • Substitution: Replacement of functional groups on the thiazole or isoxazole rings.

Common Reagents and Conditions:

  • Oxidizing agents: Potassium permanganate, hydrogen peroxide.

  • Reducing agents: Lithium aluminum hydride, sodium borohydride.

  • Substituting agents: Halogenating agents, nucleophiles.

Major Products Formed:

  • Sulfone derivatives: Resulting from oxidation reactions.

  • Thiazolidine derivatives: Resulting from reduction reactions.

  • Halogenated derivatives: Resulting from substitution reactions.

Scientific Research Applications

Chemistry: In chemistry, this compound is used as a building block for synthesizing more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.

Biology: In biological research, N-(4-methylthiazol-2-yl)-2-(5-(thiophen-2-yl)isoxazol-3-yl)acetamide is studied for its potential biological activities, including antimicrobial and antifungal properties.

Medicine: In the medical field, this compound is explored for its therapeutic potential. It may serve as a lead compound for the development of new drugs targeting various diseases.

Industry: In industry, this compound is used in the production of agrochemicals, pharmaceuticals, and other specialty chemicals.

Mechanism of Action

The mechanism by which N-(4-methylthiazol-2-yl)-2-(5-(thiophen-2-yl)isoxazol-3-yl)acetamide exerts its effects involves interactions with specific molecular targets and pathways. These interactions can modulate biological processes, leading to the desired therapeutic or biological outcomes.

Comparison with Similar Compounds

  • Thiazole derivatives: Similar compounds include 2-acetamido-4-methylthiazole and other thiazole-based molecules.

  • Isoxazole derivatives: Compounds such as 5-(thiophen-2-yl)isoxazole and related isoxazole derivatives.

Uniqueness: N-(4-methylthiazol-2-yl)-2-(5-(thiophen-2-yl)isoxazol-3-yl)acetamide stands out due to its unique combination of thiazole and isoxazole rings, which contribute to its distinct chemical and biological properties.

Properties

IUPAC Name

N-(4-methyl-1,3-thiazol-2-yl)-2-(5-thiophen-2-yl-1,2-oxazol-3-yl)acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11N3O2S2/c1-8-7-20-13(14-8)15-12(17)6-9-5-10(18-16-9)11-3-2-4-19-11/h2-5,7H,6H2,1H3,(H,14,15,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZELGNDVIIRPLPE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CSC(=N1)NC(=O)CC2=NOC(=C2)C3=CC=CS3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11N3O2S2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

305.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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